molecular formula C24H37N5O4 B14148213 Ethyl (17-azido-3beta,16alpha-dihydroxypregn-5-en-20-ylidene)carbazate CAS No. 98072-26-5

Ethyl (17-azido-3beta,16alpha-dihydroxypregn-5-en-20-ylidene)carbazate

Katalognummer: B14148213
CAS-Nummer: 98072-26-5
Molekulargewicht: 459.6 g/mol
InChI-Schlüssel: STCBBMFHAJQVTA-VULFUBBASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (17-azido-3beta,16alpha-dihydroxypregn-5-en-20-ylidene)carbazate is a synthetic organic compound with a complex structure It is characterized by the presence of an azido group, hydroxyl groups, and a carbazate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (17-azido-3beta,16alpha-dihydroxypregn-5-en-20-ylidene)carbazate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:

    Introduction of the Azido Group: This can be achieved through nucleophilic substitution reactions where an appropriate leaving group is replaced by an azido group.

    Formation of the Carbazate Moiety: This involves the reaction of the intermediate with ethyl carbazate under controlled conditions.

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone, often using oxidizing agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (17-azido-3beta,16alpha-dihydroxypregn-5-en-20-ylidene)carbazate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst for reduction reactions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the azido group can yield amines.

Wissenschaftliche Forschungsanwendungen

Ethyl (17-azido-3beta,16alpha-dihydroxypregn-5-en-20-ylidene)carbazate has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Wirkmechanismus

The mechanism of action of Ethyl (17-azido-3beta,16alpha-dihydroxypregn-5-en-20-ylidene)carbazate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The carbazate moiety can interact with enzymes or receptors, modulating their function.

Vergleich Mit ähnlichen Verbindungen

Ethyl (17-azido-3beta,16alpha-dihydroxypregn-5-en-20-ylidene)carbazate can be compared with other similar compounds, such as:

    This compound analogs: Compounds with slight modifications in the structure, such as different substituents on the steroid backbone.

    Other Azido Steroids: Compounds with an azido group but different functional groups or steroid backbones.

    Other Carbazate Derivatives: Compounds with a carbazate moiety but different core structures.

Eigenschaften

CAS-Nummer

98072-26-5

Molekularformel

C24H37N5O4

Molekulargewicht

459.6 g/mol

IUPAC-Name

ethyl N-[(E)-1-(17-azido-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethylideneamino]carbamate

InChI

InChI=1S/C24H37N5O4/c1-5-33-21(32)27-26-14(2)24(28-29-25)20(31)13-19-17-7-6-15-12-16(30)8-10-22(15,3)18(17)9-11-23(19,24)4/h6,16-20,30-31H,5,7-13H2,1-4H3,(H,27,32)/b26-14+

InChI-Schlüssel

STCBBMFHAJQVTA-VULFUBBASA-N

Isomerische SMILES

CCOC(=O)N/N=C(\C)/C1(C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)N=[N+]=[N-]

Kanonische SMILES

CCOC(=O)NN=C(C)C1(C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.